REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[C:3](=[O:8])[NH:2]2.N1C=CC=CC=1.[C:15](Cl)(=[O:19])[CH2:16][CH2:17][CH3:18].O>C(#N)C>[C:15]([N:2]1[C:3](=[O:8])[CH:4]2[CH2:7][CH:1]1[CH:6]=[CH:5]2)(=[O:19])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
100.3 g
|
Type
|
reactant
|
Smiles
|
C12NC(C(C=C1)C2)=O
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
141.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was evaporated off in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted 3 times with ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
phases were washed with 1N HCl (350 ml), saturated NaCl (400 ml) and water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
completely evaporated
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)N1C2C=CC(C1=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.76 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |